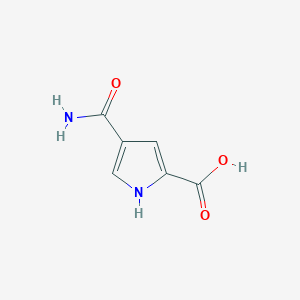

4-carbamoyl-1H-pyrrole-2-carboxylic acid

Description

4-Carbamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 4-position with a carbamoyl group (–CONH₂) and at the 2-position with a carboxylic acid (–COOH) moiety. The pyrrole core contributes aromaticity and π-electron delocalization, while the carbamoyl group introduces hydrogen-bonding capacity and polarity, influencing solubility and reactivity.

Properties

IUPAC Name |

4-carbamoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5(9)3-1-4(6(10)11)8-2-3/h1-2,8H,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYDKAIREOKTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921757-00-8 | |

| Record name | 4-carbamoyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-carbamoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

4-carbamoyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-carbamoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-carbamoyl-1H-pyrrole-2-carboxylic acid with structurally related pyrrole-2-carboxylic acid derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and applications.

Table 1: Comparative Analysis of Pyrrole-2-Carboxylic Acid Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: Electron-Withdrawing Groups (Cl, Br, CN): Halogen and cyano substituents increase the acidity of the carboxylic acid group due to inductive effects, enhancing solubility in polar solvents. Bromo and chloro derivatives exhibit lower solubility in nonpolar solvents compared to the carbamoyl analog . Carbamoyl Group (–CONH₂): The carbamoyl substituent introduces dual hydrogen-bonding capability (NH₂ as donor, carbonyl as acceptor), likely improving solubility in aqueous media and enabling supramolecular assembly. This contrasts with halogenated derivatives, which rely primarily on weaker halogen bonds or van der Waals interactions .

Synthetic Challenges :

- Chloro and bromo derivatives are synthesized via straightforward halogenation but often require meticulous purification due to byproduct formation .

- Carbamoyl and sulfamoyl analogs necessitate multistep reactions (e.g., coupling with urea derivatives or sulfonamide precursors), which may lower yields .

Crystallographic and Structural Behavior: Bromo-substituted derivatives exhibit planar pyrrole rings with dihedral angles <15° between the carboxylic acid and substituent planes, facilitating dense crystal packing via O–H···O and N–H···O hydrogen bonds .

Biological and Material Applications :

Biological Activity

4-Carbamoyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

This compound is known to interact with various biomolecules, influencing enzyme activity and cellular functions. Notably, it acts as an inhibitor of pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole derivatives. This interaction alters metabolic pathways significantly, impacting cellular metabolism and gene expression.

| Property | Description |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Relatively stable under standard laboratory conditions |

Cellular Effects

The compound exhibits profound effects on various cell types. It has been shown to modulate cell signaling pathways, affecting gene expression related to metabolic processes. In laboratory studies, it influences the metabolic flux within cells, demonstrating both beneficial and adverse effects depending on dosage.

Dosage Effects in Animal Models

Research indicates that lower doses may enhance cellular function and metabolic pathways, while higher doses can lead to toxicity and cellular damage. This duality underscores the importance of dosage in therapeutic applications.

At the molecular level, this compound binds specifically to enzymes and proteins, inhibiting their activity. The binding to pyrrole-2-carboxylate decarboxylase exemplifies its role in metabolic interference.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters that aid in its localization within cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The localization of this compound within cells can influence its activity. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its efficacy.

Research Applications

This compound has several promising applications:

- Chemistry : Serves as a building block for synthesizing complex heterocyclic compounds.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored as a potential drug candidate due to its interactions with biological targets.

- Industry : Used in developing new materials with enhanced stability or conductivity.

Case Studies

Recent studies have highlighted the compound's potential in treating drug-resistant tuberculosis. For instance, modifications to the pyrrole structure have led to compounds that exhibit low cytotoxicity while maintaining high antibacterial efficacy against Mycobacterium tuberculosis strains .

Table 2: Case Study Summary on Antimicrobial Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.